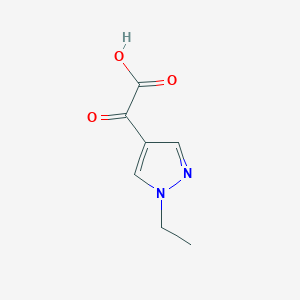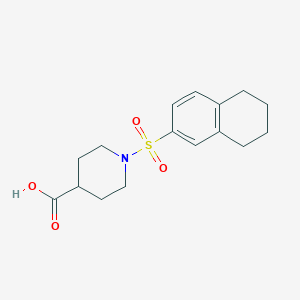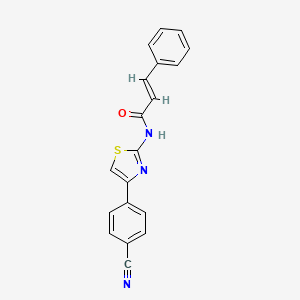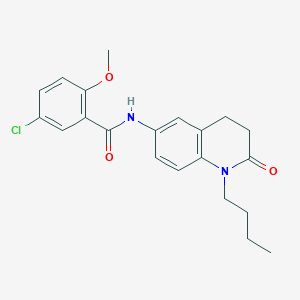![molecular formula C17H11NO5 B2495230 N-(苯并[d][1,3]二氧杂环戊烯-5-基)-4-氧代-4H-色烯-3-甲酰胺 CAS No. 477555-60-5](/img/structure/B2495230.png)
N-(苯并[d][1,3]二氧杂环戊烯-5-基)-4-氧代-4H-色烯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
作用机制
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells.
Result of Action
The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This means that the compound prevents the cells from dividing and promotes their programmed death, thereby potentially inhibiting the growth of cancer.
生化分析
Biochemical Properties
The biochemical properties of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions
Cellular Effects
N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-oxo-4H-chromene-3-carboxylic acid, followed by amide formation using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
相似化合物的比较
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but lacks the amide group, leading to different chemical and biological properties.
N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide derivatives: Modified derivatives with different substituents on the benzodioxole or chromene rings, which can enhance or alter their biological activities.
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide lies in its specific combination of structural features that contribute to its potent biological activities and potential therapeutic applications .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-16-11-3-1-2-4-13(11)21-8-12(16)17(20)18-10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJCILOXHFIDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)
![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)
![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)


![2-Methyl-5-[4-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2495168.png)
